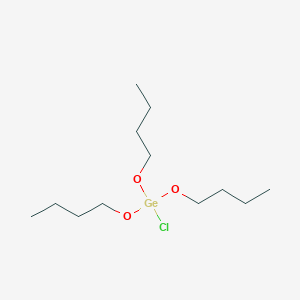

Tributoxy(chloro)germane

Description

Properties

CAS No. |

91636-14-5 |

|---|---|

Molecular Formula |

C12H27ClGeO3 |

Molecular Weight |

327.42 g/mol |

IUPAC Name |

tributoxy(chloro)germane |

InChI |

InChI=1S/C12H27ClGeO3/c1-4-7-10-15-14(13,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

YSAINHRZHZBAMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Ge](OCCCC)(OCCCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tributoxy Chloro Germane

Overview of Established Preparative Routes for Organogermanium Halides.marshallplan.at

A wide array of methods exists for the preparation of organogermanium halides, which are valuable intermediates in organogermanium chemistry. marshallplan.at These compounds exhibit good thermal stability but are sensitive to hydrolysis, necessitating anhydrous reaction conditions. marshallplan.at The primary synthetic approaches begin from elemental germanium, germanium halides, organogermanes, or organogermanium hydrides. marshallplan.at

The direct synthesis route involves the reaction of elemental germanium with organic halides. This method, analogous to the Rochow process for organosilicones, typically requires high temperatures (375-425 °C) and the presence of a copper catalyst. dtic.mil The reaction of n-alkyl chlorides with germanium yields n- and i-alkylgermanium trihalides. dtic.mil For instance, reacting heavier n-chloroalkanes with a germanium-copper contact mass can produce alkylgermanium trichlorides in yields around 50%. dtic.mil

Another approach involves the co-condensation of germanium vapor with a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (77 K) to create a reactive germanium slurry. oup.com This slurry can then react with organic halides at ambient temperatures to form organogermanium halides, although often in low yields. oup.com

Table 1: Examples of Direct Synthesis of Organogermanium Trihalides dtic.mil

| Alkyl Chloride | Product | Yield (%) |

|---|---|---|

| n-Butyl chloride | n-Butylgermanium trichloride | ~50 |

| n-Amyl chloride | n-Amylgermanium trichloride | ~50 |

The most common and versatile method for synthesizing organogermanium compounds involves the use of germanium halides, particularly germanium tetrachloride (GeCl₄), as starting materials. wikipedia.orgchemicalbook.com These precursors readily react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new Ge-C bonds via nucleophilic substitution. wikipedia.orgwiley.com The stoichiometry of the reactants can be controlled to produce tetraorganogermanes (R₄Ge), triorganogermanium halides (R₃GeX), or diorganogermanium dihalides (R₂GeX₂). wikipedia.org

Redistribution reactions, also known as Kocheshkov reactions, provide another pathway. In this approach, a tetraorganogermane (R₄Ge) is reacted with germanium tetrachloride (GeCl₄). marshallplan.at These reactions often require elevated temperatures or catalysts and can lead to an equilibrium mixture of products, which may be difficult to separate. marshallplan.at

Organogermanium halides can be prepared by the partial or complete halogenation of tetraalkyl- or tetraarylgermanes. marshallplan.at The reaction of an alkyl- or arylgermane with a halogenating agent can offer better control and yield compared to some other methods. marshallplan.at Bromine and iodine are commonly used for brominations and iodinations, respectively. marshallplan.at Chloroorganogermanes, however, are more frequently prepared from germanium(IV) chloride. marshallplan.at In general, aryl groups are substituted by halogens more readily than alkyl groups. marshallplan.at

Organogermanium hydrides (compounds containing a Ge-H bond) are effective precursors for organogermanium halides. marshallplan.at The Ge-H bond is generally more susceptible to halogenation than the Ge-C bond, allowing for selective conversion. marshallplan.at This represents a convenient route if the corresponding hydride is readily accessible. marshallplan.at Organogermanium hydrides themselves are typically prepared by the reduction of organogermanium halides using reducing agents like lithium aluminum hydride. thieme-connect.de The reaction of trichlorogermane (B72276) (Cl₃GeH), for example, can be used to synthesize various organogermanium compounds. nih.gov

Targeted Synthesis Strategies for Tributoxy(chloro)germane

The synthesis of this compound, which contains three butoxy groups and one chlorine atom attached to a central germanium atom, is not widely documented in dedicated literature. However, its preparation can be logically inferred from established reactions in germanium and broader main-group chemistry, primarily through alkoxylation of a suitable germanium halide precursor.

The most direct and logical synthetic route to this compound is the partial alkoxylation of germanium tetrachloride (GeCl₄). Germanium tetrachloride is a readily available, colorless liquid that serves as a common intermediate in germanium chemistry. wikipedia.org The reaction involves the stoichiometric substitution of three of the four chlorine atoms in GeCl₄ with butoxy groups.

This transformation can be achieved by reacting germanium tetrachloride with three molar equivalents of butanol. The reaction releases hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the generated acid, a base such as a tertiary amine (e.g., triethylamine) is often added.

Proposed Reaction: GeCl₄ + 3 CH₃(CH₂)₃OH → (CH₃(CH₂)₃O)₃GeCl + 3 HCl

Alternatively, a more controlled reaction can be performed using an alkali metal butoxide, such as sodium butoxide. This method avoids the generation of HCl and typically proceeds cleanly, with the formation of a salt byproduct (sodium chloride) that can be easily removed by filtration.

Proposed Reaction with Alkoxide: GeCl₄ + 3 NaO(CH₂)₃CH₃ → (CH₃(CH₂)₃O)₃GeCl + 3 NaCl

This type of alkoxylation is a standard procedure for producing metal alkoxides. google.comgoogle.com For example, analogous tin compounds like dialkyl tin dialkoxides are produced by reacting dialkyl tin dichlorides with sodium alkoxides. google.com The synthesis of the similar compound chloro(tripropoxy)germane (B14346918) is noted to involve the reaction of germanium tetrachloride with propanol, further supporting this proposed synthetic pathway for the butoxy derivative. evitachem.com

Table 2: Proposed Synthesis Details for this compound

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (R1:R2) | Expected Product | Byproduct |

|---|---|---|---|---|

| Germanium tetrachloride | Butanol | 1:3 | This compound | Hydrogen chloride |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | (CH₃(CH₂)₃O)₃GeCl |

| Germanium | Ge |

| n-Butyl chloride | CH₃(CH₂)₃Cl |

| n-Butylgermanium trichloride | CH₃(CH₂)₃GeCl₃ |

| n-Amyl chloride | CH₃(CH₂)₄Cl |

| n-Amylgermanium trichloride | CH₃(CH₂)₄GeCl₃ |

| n-Hexyl chloride | CH₃(CH₂)₅Cl |

| n-Hexylgermanium trichloride | CH₃(CH₂)₅GeCl₃ |

| Tetrahydrofuran | C₄H₈O |

| Germanium tetrachloride | GeCl₄ |

| Grignard reagents | RMgX |

| Organolithium compounds | RLi |

| Tetraorganogermanes | R₄Ge |

| Triorganogermanium halides | R₃GeX |

| Diorganogermanium dihalides | R₂GeX₂ |

| Bromine | Br₂ |

| Iodine | I₂ |

| Organogermanium hydrides | RₓGeH₄₋ₓ |

| Lithium aluminum hydride | LiAlH₄ |

| Trichlorogermane | Cl₃GeH |

| Butanol | CH₃(CH₂)₃OH |

| Hydrogen chloride | HCl |

| Triethylamine | (C₂H₅)₃N |

| Sodium butoxide | NaO(CH₂)₃CH₃ |

| Sodium chloride | NaCl |

| Diethyl tin dichloride | (C₂H₅)₂SnCl₂ |

| Sodium alkoxides | RONa |

| Dialkyl tin dialkoxides | R₂Sn(OR')₂ |

| Chloro(tripropoxy)germane | (CH₃CH₂CH₂O)₃GeCl |

Exploitation of Differential Reactivity in Germanium-Ligand Bonds

The synthesis of complex organogermanium compounds often hinges on the strategic exploitation of varying bond strengths and labilities between germanium and its ligands. The inherent differences in reactivity among Ge-C, Ge-O, and Ge-Cl bonds can be manipulated to achieve selective substitution and functionalization.

Recent research has highlighted how ligand lability can unlock novel reactivity pathways for Germanium(IV) centers. nih.gov In specifically designed pincer-type ligand frameworks, the dissociation of a ligand can enhance the Lewis acidity of the germanium atom. This heightened reactivity enables the activation of otherwise stable bonds, such as the C=O double bond in aldehydes or the O-H bond in alcohols. nih.gov For instance, a pentacoordinate germanium complex, formed by the dissociation of a acetonitrile (B52724) (MeCN) molecule, becomes sufficiently Lewis acidic to activate the C-N triple bond of another MeCN molecule, leading to a nucleophilic attack from the ligand backbone. nih.gov

This principle of "element-ligand cooperativity" is central to modern synthetic strategies. nih.gov By choosing appropriate ligands, chemists can create a scenario where one bond to germanium is intentionally weakened or broken, which in turn activates the center for a desired subsequent reaction. In the context of synthesizing this compound, one could envision a precursor Ge(OR)₂Cl₂ reacting with a bulky alcohol. The steric pressure could facilitate the dissociation of one chloride ligand, activating the germanium center for nucleophilic attack by the alcohol to form a Ge(OR)₃Cl species. The differential reactivity between the Ge-Cl bond (more labile and reactive towards nucleophiles) and the more stable Ge-O bond is the cornerstone of such a targeted synthesis.

Novel and Emerging Synthetic Techniques

Co-condensation Reactions with Germanium Vapor

A novel, albeit low-yield, method for the preparation of organogermanium halides involves the direct use of germanium atoms. oup.comoup.com This technique, known as co-condensation, circumvents the need for traditional germanium precursors. In a typical procedure, elemental germanium is vaporized at high temperatures (1200-1300 °C) under high vacuum (ca. 5x10⁻³ Torr). oup.comoup.com This germanium vapor is then co-condensed with a large excess of a solvent, such as tetrahydrofuran (THF), onto the walls of a reaction flask cooled to 77 K (liquid nitrogen temperature). oup.com

This process generates a highly reactive germanium-THF slurry. Upon warming to ambient or slightly elevated temperatures, this slurry can react directly with organic halides introduced into the mixture. oup.com This method allows for the synthesis of organogermanium halides under milder conditions than traditional direct synthesis routes. oup.com However, the yields of the desired germanium-containing products are often very low. oup.com

Table 1: Examples of Organogermanium Halides Synthesized via Germanium Vapor Co-condensation Data sourced from Mochida, K., et al. (1988). oup.com

| Reactant | Conditions | Product(s) | Yield (%) |

| Bromotrichloromethane | 50 °C, 5 h | Germanium tetrachloride, (Trichloromethyl)tribromogermane | ~1.0 |

| Bromotrichloromethane | 50 °C, 20 h | Germanium tetrachloride, (Trichloromethyl)tribromogermane | Increased Slightly |

This technique demonstrates a frontier in organometallic synthesis, providing a direct route from the element to functionalized organometallic compounds.

Advanced Organometallic Reagent Applications

The use of organometallic reagents is a cornerstone of organogermanium chemistry. wikipedia.org Standard methods for forming Ge-C bonds involve the alkylation of germanium halides, such as germanium tetrachloride (GeCl₄), with organolithium or Grignard reagents. wikipedia.orgmsu.edusolubilityofthings.com These reactions proceed via nucleophilic substitution, where the carbanionic part of the organometallic reagent displaces a halide on the germanium center. wikipedia.org

To synthesize a mixed-ligand species like this compound, a stepwise approach is typically required. One could start with GeCl₄ and react it with three equivalents of sodium butoxide to form this compound. Alternatively, more advanced organometallic reagents can be employed to create specific and complex germanium architectures. For example, highly specialized hydrido germanates, such as the anionic Na[CxGeH] (where Cx is a pincer ligand), have been synthesized by reacting a germanium complex with powerful reducing agents like NaBHEt₃. nih.gov

While direct synthesis of this compound using such advanced reagents is not widely documented, the principles are applicable. The reactivity of organometallic compounds allows for precise control over the number and type of organic groups attached to the germanium center. mt.comthermofisher.com The choice of reagent, from simple alkyl lithium compounds to complex borohydrides, allows chemists to tailor the electronic and steric environment around the germanium atom, paving the way for compounds with specific desired properties.

Purification and Isolation Techniques for Organogermanium Halides

The purification and isolation of organogermanium halides like this compound require techniques that account for their potential sensitivity to air and moisture. Following synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, byproducts, and solvents.

Standard laboratory purification methods are often employed. These include:

Distillation: For volatile liquid organogermanium halides, fractional distillation under reduced pressure is a common method to separate the product from less volatile impurities.

Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can yield highly pure material. This technique relies on the difference in solubility between the product and impurities at different temperatures. Cooling crystallization is a specific method used for this purpose. jst.go.jp

Chromatography: Gas-Liquid Chromatography (GLC) is effective for both separating and identifying volatile components of a mixture. oup.com For less volatile or thermally sensitive compounds, column chromatography using silica (B1680970) gel or alumina (B75360) can be an effective purification tool.

In more complex systems or on an industrial scale, advanced separation technologies may be utilized. Techniques such as electrodialysis (ED) and the use of ion-exchange resins have been successfully applied to separate and purify organogermanium compounds from aqueous solutions, achieving separation efficiencies greater than 99.6%. jst.go.jp Although developed for water-soluble species, the principles of ion exchange can be adapted for non-aqueous systems to remove ionic impurities.

The final purity of the isolated organogermanium halide is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govoup.com

Structural Elucidation and Spectroscopic Characterization of Tributoxy Chloro Germane

Advanced Spectroscopic Techniques for Organogermanium Compounds

The characterization of organogermanium compounds like tributoxy(chloro)germane relies on a suite of advanced spectroscopic methods. These techniques are essential for confirming the identity, purity, and structural features of the synthesized molecules. While general principles of spectroscopy apply, the presence of the germanium atom introduces specific considerations, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnottingham.ac.uk

NMR spectroscopy is a cornerstone technique for the structural elucidation of organogermanium compounds, providing detailed information about the hydrogen, carbon, and germanium atomic environments within a molecule. nottingham.ac.uk

Proton (¹H) NMR spectroscopy of this compound is used to identify the chemical environment of the hydrogen atoms within the butoxy ligands. The spectrum is expected to show distinct signals for the methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups of the butoxy chains. The chemical shifts of these protons are influenced by the electronegative oxygen atom and, to a lesser extent, by the germanium and chlorine atoms.

The protons on the carbon adjacent to the oxygen (α-CH₂) are expected to be the most deshielded, appearing at the lowest field. The subsequent methylene groups (β-CH₂ and γ-CH₂) will appear at progressively higher fields, followed by the terminal methyl group (δ-CH₃) at the highest field. The integration of these signals should correspond to the number of protons in each unique position.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.8 - 4.0 | Triplet | Ge-O-CH ₂- |

| ~1.6 - 1.8 | Multiplet | -O-CH₂-CH ₂- |

| ~1.3 - 1.5 | Multiplet | -CH₂-CH ₂-CH₃ |

| ~0.9 - 1.0 | Triplet | -CH₂-CH ₃ |

Note: Predicted data based on typical values for butoxy groups attached to a central atom.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of this compound. Each chemically non-equivalent carbon atom in the butoxy ligands will produce a distinct signal. Similar to ¹H NMR, the carbon atom bonded to the oxygen (α-C) is expected to be the most deshielded. The chemical shifts of the other carbon atoms will decrease as their distance from the electronegative oxygen atom increases.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~65 - 70 | Ge-O-C H₂- |

| ~30 - 35 | -O-CH₂-C H₂- |

| ~18 - 22 | -CH₂-C H₂-CH₃ |

| ~13 - 15 | -CH₂-C H₃ |

Note: Predicted data based on typical values for butoxy groups.

Germanium possesses one NMR-active nucleus, ⁷³Ge, which has a spin of 9/2. However, ⁷³Ge NMR spectroscopy presents significant challenges due to the nucleus's low natural abundance (7.73%), low gyromagnetic ratio, and large quadrupole moment. The large quadrupole moment often leads to very broad resonance signals, making detection difficult unless the germanium atom is in a highly symmetric environment. For compounds like this compound, where the germanium atom is bonded to four different types of atoms (if considering the butoxy groups as a whole) or has a lower symmetry, the ⁷³Ge signal is expected to be broad. Despite these challenges, advances in high-field NMR instrumentation have expanded the application of ⁷³Ge NMR in characterizing organogermanium compounds. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the C-H, C-O, Ge-O, and Ge-Cl bonds. The presence of strong C-H stretching vibrations from the alkyl chains of the butoxy groups would be expected in the 2850-3000 cm⁻¹ region. A prominent feature would be the C-O stretching vibration, typically found in the 1000-1300 cm⁻¹ range. The Ge-O stretching frequency in germanium alkoxides generally appears in the 800-900 cm⁻¹ region. dtic.mil The Ge-Cl stretching vibration is expected to be observed at lower wavenumbers, typically in the range of 280-400 cm⁻¹. dtic.mil

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2950 - 2850 | C-H stretching |

| 1470 - 1370 | C-H bending |

| 1150 - 1050 | C-O stretching |

| 900 - 800 | Ge-O stretching |

| 400 - 280 | Ge-Cl stretching |

Note: Predicted data based on characteristic frequencies of functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. While specific mass spectral data for this compound is not widely available in public literature, a general understanding of the fragmentation patterns of related germanium alkoxides can be inferred.

In a typical mass spectrum of a germanium alkoxide, the molecular ion peak ([M]⁺) would be expected, though its intensity may vary depending on the ionization method and the stability of the molecule. The isotopic pattern of germanium (with major isotopes at 70, 72, 73, and 74 amu) would provide a characteristic signature for fragments containing a germanium atom.

Key fragmentation pathways for this compound would likely involve the loss of butoxy groups, chlorine, or smaller alkyl fragments. The relative abundance of these fragments can provide information about the strength of the Ge-O and Ge-Cl bonds.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁴Ge, ³⁵Cl) |

| [M]⁺ | [Ge(OBu)₃Cl]⁺ | 328 |

| [M - Cl]⁺ | [Ge(OBu)₃]⁺ | 293 |

| [M - OBu]⁺ | [Ge(OBu)₂Cl]⁺ | 255 |

| [M - Bu]⁺ | [Ge(OBu)₂(O)Cl]⁺ | 271 |

| [Ge(OBu)Cl]⁺ | [Ge(OBu)Cl]⁺ | 182 |

| [GeCl]⁺ | [GeCl]⁺ | 109 |

Note: This table is illustrative and based on general fragmentation principles of related compounds. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a single-crystal X-ray structure of this compound has not been reported. However, studies on related organogermanium compounds provide valuable comparative data. For instance, the geometry around the germanium atom in similar tetra-coordinated germanium compounds is typically a distorted tetrahedron.

Should a crystal structure of this compound be determined, it would be possible to populate a detailed table of its crystallographic parameters.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Length (Ge-Cl) | ~2.1-2.2 Å |

| Bond Length (Ge-O) | ~1.7-1.8 Å |

| Bond Angle (O-Ge-O) | ~109.5° (distorted) |

| Bond Angle (O-Ge-Cl) | ~109.5° (distorted) |

Note: The values presented are estimations based on known structures of analogous germanium compounds and require experimental verification.

Conformational Analysis and Stereochemical Considerations

The primary bonds allowing for conformational flexibility are the Ge-O and O-C bonds of the butoxy substituents. Rotation around the Ge-O bonds would lead to different orientations of the butoxy groups relative to each other and the chlorine atom. Steric hindrance between the bulky butoxy groups will be a significant factor in determining the most stable conformer(s).

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model the potential energy surface of such molecules and identify low-energy conformers. These calculations can predict the most stable geometric arrangements and the energy barriers between different conformations.

From a stereochemical perspective, the germanium atom in this compound is a chiral center, as it is bonded to four different groups (three butoxy groups and one chlorine atom). Therefore, the compound can exist as a pair of enantiomers. The synthesis of this compound would typically result in a racemic mixture, unless a chiral synthesis route is employed. The presence of stereoisomers could have implications for its chemical and biological properties, although no specific studies on this aspect have been published.

Reactivity and Reaction Mechanisms of Tributoxy Chloro Germane

Hydrolytic Stability and Susceptibility to Water

Tributoxy(chloro)germane, as a germanium alkoxide, is susceptible to hydrolysis. Germanium alkoxides are known to be monomeric and undergo very rapid hydrolysis and condensation reactions when exposed to water. nih.gov This reactivity is a key characteristic of germanium alkoxides in general. nih.gov The process involves the cleavage of the Ge-O bond by water molecules, leading to the formation of germanium hydroxides and butanol. These intermediates can then undergo condensation reactions to form Ge-O-Ge linkages, ultimately producing germanium oxides or related polymeric structures. nih.gov

The hydrolysis of metal alkoxides, including germanium alkoxides, can be represented by the following general reactions:

Hydrolysis: M(OR)n + H₂O ⇌ M(OR)n-1(OH) + ROH

Condensation: 2M(OR)n-1(OH) ⇌ (RO)n-1M-O-M(OR)n-1 + H₂O M(OR)n-1(OH) + M(OR)n ⇌ (RO)n-1M-O-M(OR)n-1 + ROH

Where M represents the metal (in this case, Germanium), and R is the alkyl group (butyl).

Substitution Reactions Involving the Halogen and Alkoxy Groups

Nucleophilic Substitution at the Germanium Center

The germanium atom in this compound is an electrophilic center, making it susceptible to nucleophilic attack. Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group on an electrophilic atom. wikipedia.orgencyclopedia.pub In the case of this compound, both the chloro and butoxy groups can potentially act as leaving groups.

The general form of a nucleophilic substitution reaction can be depicted as: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org

Where:

Nuc:⁻ is the nucleophile

R-LG is the substrate (in this case, this compound)

R-Nuc is the product

LG:⁻ is the leaving group

The reactivity of the germanium center towards nucleophiles is influenced by the nature of the nucleophile and the leaving group. Stronger nucleophiles will react more readily. The relative leaving group ability of chloride versus butoxide will depend on the specific reaction conditions. Generally, chloride is a better leaving group than an alkoxide.

Common nucleophiles that could react with this compound include:

Hydroxide ions (OH⁻)

Alkoxide ions (RO⁻)

Cyanide ions (CN⁻)

Ammonia (NH₃) and amines (RNH₂)

These reactions would lead to the displacement of either the chloride or a butoxy group to form new germanium compounds. For example, reaction with a different alkoxide could lead to an exchange of the alkoxy groups.

Exchange Reactions with Other Halides or Alkoxides

This compound can undergo exchange reactions where the chloro or butoxy groups are replaced by other halides or alkoxides. These reactions are a type of nucleophilic substitution.

Halide Exchange: A classic example of a halide exchange reaction is the Finkelstein reaction. wikipedia.orgencyclopedia.pub In this type of reaction, a halide on the substrate is exchanged for another. For this compound, this could involve reacting it with a source of fluoride, bromide, or iodide ions to replace the chloride.

(BuO)₃Ge-Cl + M⁺X⁻ → (BuO)₃Ge-X + M⁺Cl⁻ (Where X = F, Br, I and M⁺ is a counter-ion like Na⁺ or K⁺)

Alkoxide Exchange (Transesterification): Exchange of the butoxy groups can occur when this compound is treated with a different alcohol or an alkoxide. This process is analogous to transesterification in organic chemistry.

(BuO)₃Ge-Cl + 3 R'OH ⇌ (R'O)₃Ge-Cl + 3 BuOH (Where R'OH is a different alcohol)

The equilibrium of this reaction can be shifted by removing one of the products, such as the more volatile alcohol. Such exchange reactions are crucial for synthesizing a variety of organogermanium compounds with different functionalities. The synthesis of dialkyl tin dialkoxide compounds, which are related to germanium alkoxides, can involve reactions between dialkyltin dihalides and sodium alkoxides, highlighting the utility of such exchange reactions. google.com

Electrophilic and Radical Reactions

While the germanium center in this compound is primarily electrophilic, the molecule can also participate in reactions involving electrophiles and radicals under specific conditions.

Electrophilic Reactions: Divalent germanium alkoxide complexes have been shown to react with aliphatic electrophiles like methyl iodide and methyl triflate. acs.orgresearchgate.net This results in the oxidative addition to the germanium center, forming cationic tetravalent germanium complexes. acs.orgresearchgate.net Although this compound is a tetravalent germanium compound, this reactivity pattern in related germanium compounds suggests that the butoxy ligands could potentially influence reactions with strong electrophiles.

Radical Reactions: Radical reactions typically involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. tutoring-blog.co.uk While specific information on radical reactions of this compound is scarce in the provided results, radical reactions are known in organometallic chemistry. For instance, metal carbonyls can catalyze the reduction of carbon tetrachloride by isopropyl alcohol through a radical mechanism. vdoc.pub It is conceivable that under photolytic or thermolytic conditions that can generate radicals, this compound could undergo reactions involving the butoxy groups or the germanium-carbon bonds if present.

Coordination Chemistry and Lewis Acidity/Basicity

The germanium atom in this compound possesses Lewis acidic character. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. purdue.edu The electrophilic nature of the germanium center, enhanced by the electronegative chloro and butoxy substituents, allows it to interact with Lewis bases.

Lewis bases that could coordinate to the germanium center include:

Amines

Phosphines

Ethers

Ketones

The formation of a coordination complex involves the donation of a lone pair of electrons from the Lewis base to an empty orbital on the germanium atom. purdue.edu The strength of this interaction depends on the Lewis acidity of the germanium compound and the Lewis basicity of the coordinating molecule. The Lewis acidity of metal chlorides can be quantified using methods like the Gutmann acceptor number. rsc.org The coordination chemistry of highly Lewis acidic metal ions is an active area of research. nih.gov

The butoxy groups, with their oxygen atoms possessing lone pairs of electrons, can also exhibit Lewis basicity, potentially leading to intermolecular associations or interactions with other Lewis acids present in a reaction mixture.

Thermolytic and Photolytic Decomposition Pathways

Information regarding the specific thermolytic (decomposition by heat) and photolytic (decomposition by light) pathways of this compound is limited in the provided search results. However, general principles of thermal and photochemical stability of related compounds can provide insights.

Thermolytic Decomposition: At elevated temperatures, organometallic compounds can decompose through various pathways, including the cleavage of metal-carbon or metal-heteroatom bonds. For this compound, thermal stress could lead to the elimination of butene and the formation of germanium-oxygen bonds, a pathway common for metal alkoxides. Another possibility is the homolytic cleavage of the Ge-Cl or Ge-O bonds to generate radical species. The thermal decomposition of related perfluoropolyether (PFPE) oils is known to be catalyzed by metal halides like AlCl₃. scribd.com

Photolytic Decomposition: Photochemical reactions are initiated by the absorption of light, which can lead to the excitation of electrons and subsequent bond cleavage. vdoc.pub For this compound, UV irradiation could potentially induce the homolytic cleavage of the Ge-Cl or Ge-O bonds, generating radicals that could then participate in further reactions. Photochemical reactions are a known method for initiating radical processes. tutoring-blog.co.ukvdoc.pub

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₇ClGeO₃ |

| IUPAC Name | This compound |

| Molar Mass | 343.48 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

Thermal Stability of this compound

Detailed studies specifically quantifying the thermal decomposition of this compound are not extensively documented. However, the thermal stability of organometallic compounds is generally governed by the strength of the covalent bonds within the molecule. For photoinitiators, a key characteristic is sufficient thermal stability to prevent premature decomposition while having a bond with a dissociation energy lower than the excitation energy of the reactive state upon irradiation. researchgate.net

It is anticipated that this compound would exhibit considerable thermal stability, though the precise decomposition temperature and products are not available in the reviewed literature. The thermal decomposition, when it occurs at elevated temperatures, would likely proceed through the homolytic or heterolytic cleavage of the weakest bond in the molecule.

Due to the absence of specific experimental data, a data table for the thermal stability of this compound cannot be generated at this time.

Photo-induced Reactivity and Radical Formation in Organogermanium Systems

The photochemistry of organogermanium compounds is a field of active research, with many derivatives showing significant photo-induced reactivity. tugraz.at Generally, upon absorption of light, these compounds can undergo bond cleavage to form reactive radical species. This property is harnessed in applications such as photo-induced radical polymerization. tugraz.at

For organogermanium compounds, photo-induced reactions often involve the homolytic cleavage of a bond to the germanium atom, resulting in the formation of a germyl (B1233479) radical and another radical fragment. Various classes of organogermanium compounds, including acylgermanes, tetraalkylgermanes, and hydrogermanes, are known to be key reagents in radical processes initiated by light. tugraz.at The photosubstitution reactions of dicyanobenzenes with allylic germanes, for instance, proceed via photoinduced electron transfer, highlighting the susceptibility of the germanium center to photochemical activation. cdnsciencepub.com

In the context of this compound, it is plausible that the Ge-Cl bond would be the most susceptible to photolytic cleavage. The energy from UV or visible light could be sufficient to induce the homolysis of this bond, leading to the formation of a tributoxygermyl radical and a chlorine radical, as depicted in the hypothetical reaction below:

(C₄H₉O)₃GeCl + hν → (C₄H₉O)₃Ge• + Cl•

The resulting germyl and chlorine radicals would be highly reactive and could initiate a variety of subsequent reactions, such as hydrogen abstraction from other molecules or addition to unsaturated bonds. This type of radical formation is a cornerstone of the utility of organometallic compounds in photopolymerization and other light-initiated chemical transformations. researchgate.netmdpi.com

While this represents a chemically reasonable pathway based on the known reactivity of similar systems, specific experimental verification through techniques like transient absorption spectroscopy or electron paramagnetic resonance (EPR) for this compound is not available in the surveyed literature.

Due to the lack of specific experimental data, a data table detailing the photo-induced reactivity and radical formation of this compound cannot be provided.

Theoretical and Computational Studies on Tributoxy Chloro Germane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, providing insights into bonding, reactivity, and spectroscopic properties. For Tributoxy(chloro)germane, such calculations would reveal the distribution of electrons and the nature of the molecular orbitals.

The electronic structure is primarily determined by the germanium center, the electronegative chlorine atom, and the electron-donating tributoxy groups. The germanium atom, being the central and most electropositive non-hydrogen atom, will exhibit a significant partial positive charge. The chlorine atom, with its high electronegativity, will draw electron density from the germanium atom, leading to a polarized Ge-Cl bond. The oxygen atoms of the butoxy groups will also withdraw electron density from the germanium, though to a lesser extent than chlorine, while the butyl chains will have a mild electron-donating effect.

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the p-orbitals of the chlorine and oxygen atoms, reflecting their non-bonding electron pairs. The lowest unoccupied molecular orbital (LUMO) is likely to be centered on the germanium atom, specifically involving its empty d-orbitals, making it the primary site for nucleophilic attack. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation.

Illustrative Data Table: Estimated Electronic Properties of this compound

| Property | Estimated Value | Significance |

| HOMO Energy | -8.5 eV | Represents the energy of the highest energy electrons; influences the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital; influences the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | 7.3 eV | Indicates the kinetic stability of the molecule; a larger gap suggests lower reactivity. |

| Partial Charge on Ge | +1.8 e | The significant positive charge on the germanium atom makes it an electrophilic center, susceptible to attack by nucleophiles. |

| Partial Charge on Cl | -0.6 e | The negative charge on the chlorine atom reflects its high electronegativity and its role as a potential leaving group in reactions. |

| Dipole Moment | 3.5 D | The high dipole moment indicates a significant separation of charge within the molecule, influencing its solubility and intermolecular forces. |

Note: These values are estimations based on general trends for similar organogermanium compounds and have not been derived from specific quantum chemical calculations on this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. For this compound, key reaction pathways of interest include hydrolysis, alcoholysis, and substitution reactions at the germanium center.

Hydrolysis: The hydrolysis of this compound is expected to proceed via a nucleophilic attack of a water molecule on the electrophilic germanium atom. Computational modeling could elucidate the step-by-step mechanism, including the formation of a pentacoordinate intermediate, followed by the elimination of either HCl or butanol. The transition state for this reaction would involve the partial formation of the Ge-O(water) bond and the partial breaking of the Ge-Cl or Ge-O(butoxy) bond.

Alcoholysis: Similar to hydrolysis, alcoholysis would involve the reaction with an alcohol, leading to an exchange of the butoxy groups. The computational model would help in understanding the relative activation barriers for the exchange with different alcohols, providing insights into the reaction kinetics.

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles. Computational modeling can be used to predict the feasibility of various substitution reactions by calculating the reaction energies and activation barriers. The nature of the transition state (e.g., associative vs. dissociative) can also be determined.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the properties of molecules. DFT calculations can provide valuable information about the geometry, vibrational frequencies, and electronic properties of this compound. nih.gov

Geometry Optimization: DFT methods can be employed to determine the most stable three-dimensional structure of the molecule. This involves finding the geometry that corresponds to the minimum energy on the potential energy surface. The optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. The germanium center is expected to have a distorted tetrahedral geometry.

Vibrational Frequencies: Calculation of vibrational frequencies using DFT can help in the interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of the Ge-O, Ge-Cl, C-O, and C-H bonds.

Electronic Properties: DFT can also be used to calculate various electronic properties, such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are essential for understanding the molecule's reactivity and intermolecular interactions.

Illustrative Data Table: Estimated Geometric Parameters of this compound from DFT Calculations

| Parameter | Estimated Value | Description |

| Ge-Cl Bond Length | 2.18 Å | The distance between the germanium and chlorine atoms. |

| Ge-O Bond Length | 1.78 Å | The average distance between the germanium and oxygen atoms. |

| C-O Bond Length | 1.45 Å | The average distance between the carbon and oxygen atoms of the butoxy group. |

| O-Ge-O Bond Angle | 108.5° | The average angle between two oxygen atoms bonded to the germanium center. |

| Cl-Ge-O Bond Angle | 110.5° | The average angle between the chlorine and an oxygen atom bonded to germanium. |

| Ge-O-C Bond Angle | 125.0° | The angle within the butoxy group, influenced by steric hindrance. |

Note: These values are estimations based on typical bond lengths and angles found in related organogermanium compounds and are subject to variation based on the specific computational method and basis set used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics, solvation effects, and transport properties of this compound. mdpi.comsemanticscholar.org

By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt due to the rotation around single bonds. For this compound, the flexibility of the butoxy chains would be a key aspect to study.

MD simulations are particularly useful for studying the behavior of molecules in solution. nih.gov By explicitly including solvent molecules in the simulation box, it is possible to investigate how the solvent influences the structure and dynamics of the solute. For instance, the solvation shell around the polar Ge-Cl bond and the germanium center could be characterized.

Furthermore, MD simulations can be used to compute various macroscopic properties, such as diffusion coefficients and viscosity, which are important for understanding the transport behavior of the compound in different media.

Comparative Studies with Silicon and Tin Analogues

Comparing the properties of this compound with its silicon and tin analogues, Tributoxy(chloro)silane and Tributoxy(chloro)stannane, can provide valuable insights into the trends within Group 14 of the periodic table. researchgate.netull.esscispace.com

Bond Strengths and Reactivity: The strength of the E-Cl and E-O bonds (where E = Si, Ge, Sn) is expected to decrease down the group (Si > Ge > Sn). This trend is due to the increasing atomic size and decreasing electronegativity of the central atom, which leads to poorer orbital overlap. Consequently, the reactivity of these compounds, particularly towards nucleophilic substitution, is expected to increase down the group. Tributoxy(chloro)stannane would be the most reactive, and Tributoxy(chloro)silane the least.

Electrophilicity of the Central Atom: The electrophilicity of the central atom is also expected to increase down the group. This is because the larger size of tin allows it to better accommodate a higher coordination number in the transition state of a nucleophilic attack.

Lewis Acidity: The Lewis acidity of the central atom, its ability to accept a pair of electrons, is also expected to follow the trend Si < Ge < Sn. This is due to the increasing availability and lower energy of the vacant d-orbitals down the group.

Illustrative Data Table: Comparison of Estimated Properties of Tributoxy(chloro) E-anes (E = Si, Ge, Sn)

| Property | Tributoxy(chloro)silane | This compound | Tributoxy(chloro)stannane |

| E-Cl Bond Energy (kJ/mol) | ~400 | ~340 | ~315 |

| E-O Bond Energy (kJ/mol) | ~450 | ~360 | ~330 |

| Relative Reactivity | Low | Moderate | High |

| Lewis Acidity | Weak | Moderate | Strong |

Note: These values are qualitative estimations based on general periodic trends and data from related Group 14 compounds.

Applications of Tributoxy Chloro Germane As a Precursor and Reagent

Synthesis of Novel Organogermanium Compounds

There is no specific information available on the use of Tributoxy(chloro)germane as a precursor for the synthesis of novel organogermanium compounds. General principles of organogermanium chemistry suggest that the chloro- group could be susceptible to nucleophilic substitution, which would allow for the formation of germanium-carbon bonds. Similarly, the butoxy groups could potentially be exchanged to introduce other functionalities at the germanium center. However, without specific studies on this compound, any discussion would be purely speculative.

Formation of Germanium-Carbon Bonds

No documented research specifically describes the reaction of this compound with organometallic reagents (like Grignard or organolithium compounds) to form new germanium-carbon bonds.

Introduction of Other Functionalities at the Germanium Center

There is a lack of published data on the substitution of the butoxy or chloro ligands in this compound to introduce other functional groups.

Role in Catalysis

No literature could be found that investigates or reports on the catalytic activity of this compound.

Homogeneous Catalysis Applications

There are no available studies on the use of this compound as a catalyst in homogeneous systems.

Heterogeneous Catalysis Development

Information regarding the application of this compound in the development of heterogeneous catalysts is not present in the available scientific literature.

Advanced Materials Science

There is no documented use of this compound as a precursor or component in the synthesis of advanced materials. While organogermanium compounds, in general, have been explored for applications in materials science, specific data for this compound is absent.

Precursor for Germanium-Containing Polymers

While specific studies on the use of this compound in polymerization are not extensively documented, its chemical structure suggests a significant potential as a precursor for germanium-containing polymers. The presence of the reactive chloro group allows it to act as a monomer or an initiator in various polymerization reactions.

One potential application is in the synthesis of polygermanes. Polygermanes, which have a backbone of repeating germanium-germanium bonds, are of interest for their electronic and optical properties. The chlorine atom in this compound could be reductively coupled to form Ge-Ge bonds, a common strategy in the synthesis of such polymers. nih.gov The butoxy groups would remain as side chains, influencing the solubility and processing characteristics of the resulting polymer.

Furthermore, this compound could be utilized in the synthesis of copolymers. For instance, it could be incorporated into organic polymer backbones through reactions involving its chloro moiety. This would introduce germanium atoms into the polymer structure, potentially enhancing properties such as refractive index, thermal stability, or conductivity. The butoxy groups could be retained or subsequently modified to fine-tune the material's characteristics. Germanium alkoxides, a related class of compounds, have been investigated for the stereoselective synthesis of polylactide, indicating the potential of such precursors in polymer chemistry. nih.gov

Potential Applications in Semiconductor Research

Germanium is a key material in the semiconductor industry, and germanium-containing precursors are essential for the fabrication of various electronic and optoelectronic devices. While direct evidence for the use of this compound is limited, its properties suggest potential applications in this field, particularly as a precursor for the deposition of germanium-containing thin films.

Germanium oxides (GeO₂) are used as high-k dielectrics and in optical applications. Germanium alkoxides can serve as precursors for the synthesis of GeO₂. researchgate.net this compound could potentially be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to grow germanium oxide films. The presence of both chloro and butoxy ligands could offer advantages in tuning the precursor's volatility and reactivity during the deposition process.

Moreover, the compound could be a precursor for germanium nanowires. Solution-based synthesis of germanium nanowires has been demonstrated using germanium alkoxide precursors. nih.govunm.eduacs.org By carefully controlling the reaction conditions, this compound could potentially be used to grow one-dimensional germanium nanostructures, which are of interest for applications in transistors, sensors, and thermoelectric devices.

Functional Materials and Derivatization for Specific Applications

The dual functionality of this compound, with its reactive chloro group and hydrolyzable butoxy groups, makes it a valuable starting material for the synthesis of diverse functional materials through derivatization.

The chlorine atom can be readily substituted by a wide range of nucleophiles, allowing for the introduction of various functional groups. This enables the synthesis of tailored organogermanium compounds with specific chemical or physical properties. For example, reaction with alcohols, amines, or organometallic reagents can lead to new germanium alkoxides, amides, or compounds with carbon-germanium bonds, respectively. Recent research has highlighted the utility of chlorogermanes in nickel-catalyzed cross-coupling reactions to form C-Ge bonds. sciengine.com

The butoxy groups can undergo hydrolysis and condensation reactions, leading to the formation of germoxane networks (-Ge-O-Ge-). This process is fundamental to sol-gel chemistry, where it can be used to prepare germanium-based glasses and ceramics at relatively low temperatures. By co-hydrolyzing this compound with other metal alkoxides, it is possible to synthesize mixed-metal oxide materials with controlled stoichiometry and properties. This derivatization potential opens up possibilities for creating materials for catalysis, sensing, and optical applications.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Tributoxy(chloro)germane

Traditional synthetic methods for organogermanium halides often rely on the use of highly reactive organometallic reagents like organolithium or Grignard reagents with germanium halides, which can present challenges regarding selectivity and functional group tolerance. wiley.comresearchgate.net Future research into the synthesis of this compound is expected to focus on developing more efficient, selective, and sustainable methods.

Classical approaches to similar compounds, such as arylgermanium halides, often result in a mixture of products with varying degrees of substitution. mdpi.com A key area for development will be the refinement of these methods to allow for precise control over the substitution pattern on the germanium center, ensuring high yields of the desired monosubstituted chloro-derivative.

Emerging synthetic strategies in organogermanium chemistry offer promising avenues for the synthesis of this compound. These include:

Transition-Metal Catalysis: The use of transition metals like palladium, nickel, copper, and cobalt has shown great promise in forming carbon-germanium bonds under milder conditions. wiley.comresearchgate.netresearchgate.net Future work could adapt these catalytic systems for the selective formation of the Ge-O bond in this compound from suitable precursors, potentially offering higher efficiency and atom economy. researchgate.net

Photocatalysis and Electrosynthesis: Light-induced and electrochemical methods are at the forefront of green chemistry, providing mild and selective reaction pathways. wiley.comresearchgate.net These techniques can facilitate chemical oxidant- and reductant-free conversions, representing a more sustainable approach to synthesis. wiley.com Exploring the photo-electrochemical synthesis of this compound could lead to highly efficient and environmentally benign production methods. wiley.comescholarship.org

Hydrogermylation: The addition of Ge-H bonds across unsaturated systems is an atom-economical method for creating organogermanes. wiley.comwiley.com While typically used for C-Ge bond formation, research into novel hydrogermylation reactions or related addition processes could be adapted for the synthesis of alkoxide-substituted germanes.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Refined Classical Methods | Well-understood reaction mechanisms. | Often requires harsh conditions, may have low selectivity. wiley.com |

| Transition-Metal Catalysis | High efficiency, selectivity, and mild reaction conditions. wiley.comresearchgate.net | Cost of precious metal catalysts, potential for metal contamination. wiley.com |

| Photocatalysis | Mild and selective bond formation, sustainable. wiley.comresearchgate.net | Requires specialized equipment, scalability can be a concern. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, sustainable. wiley.comescholarship.org | Can be sensitive to substrate and reaction conditions. |

Exploration of New Applications in Specialized Chemical Transformations

The bifunctional nature of this compound, with its reactive Ge-Cl bond and its tributoxy ligands, makes it a promising candidate for a variety of specialized chemical transformations. The butoxy groups can enhance solubility in organic solvents, while the chloro-substituent serves as a versatile leaving group for further functionalization.

Future applications could be explored in the following areas:

Precursor for Novel Organogermanium Compounds: The Ge-Cl bond is a key site for nucleophilic substitution. This allows this compound to serve as a building block for a diverse range of other organogermanium compounds with tailored properties for applications in materials science and medicinal chemistry. wiley.commdpi.com

Catalysis: Cationic Germanium(II) compounds have demonstrated catalytic activity in important organosilicon reactions, such as hydrosilylation. mdpi.com Research could investigate the conversion of this compound into catalytically active species. The butoxy ligands could be engineered to fine-tune the steric and electronic properties of the catalyst, influencing its activity and selectivity.

Cross-Coupling Reactions: Organogermanes have recently emerged as effective and orthogonal coupling partners in C-C and C-heteroatom bond-forming reactions. wiley.comd-nb.info this compound could be utilized as a coupling partner itself or as a precursor to more complex germanes for these transformations. Its unique reactivity profile might allow for selective couplings that are difficult to achieve with other organometallics. wiley.com

Materials Science: Organogermanium compounds are being investigated for use in advanced materials. wiley.com The hydrolysis of related organogermanium halides can lead to the formation of germoxanes, which are germanium analogues of silicones. mdpi.com The controlled hydrolysis of this compound could be a route to novel polymeric or cage-like structures with unique thermal and optical properties.

Table 2: Potential Applications of this compound

| Application Area | Rationale | Potential Impact |

| Synthetic Precursor | The reactive Ge-Cl bond allows for easy functionalization. researchgate.net | Access to a wide range of novel organogermanium compounds. mdpi.com |

| Catalysis | Can be converted to catalytically active species; ligands can be tuned. mdpi.com | Development of new, efficient catalysts for organic synthesis. |

| Cross-Coupling | Unique and orthogonal reactivity compared to other organometallics. wiley.com | Enabling selective and complex molecular construction. d-nb.info |

| Materials Science | Precursor to germoxane polymers and materials. mdpi.com | Creation of new materials with tailored electronic and physical properties. |

Advanced Theoretical Studies and Predictive Modeling

Computational chemistry is a powerful tool for understanding the fundamental properties of molecules and predicting their reactivity. wiley.com For a compound like this compound, where experimental data may be scarce, theoretical studies can provide invaluable insights and guide future research efforts.

Future theoretical investigations could focus on:

Structural and Electronic Properties: Using methods like Density Functional Theory (DFT), researchers can model the geometry, bond lengths, and bond angles of this compound. uni-bonn.de Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about its electronic structure and potential reactivity. wiley.com

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of the novel synthetic routes and applications discussed above. By calculating the potential energy surfaces for different reaction pathways, researchers can identify the most likely mechanisms and optimize reaction conditions. uni-bonn.de

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties and reactivity of a range of related alkoxychlorogermanes. csic.es This would allow for the in-silico design of new germanium compounds with desired characteristics for specific applications.

Spectroscopic Characterization: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR. researchgate.net For a nucleus like 73Ge, which can be challenging to study experimentally, computational predictions of chemical shifts can be particularly useful. researchgate.net

Table 3: Focus of Advanced Theoretical Studies on this compound

| Study Area | Computational Method | Predicted Properties/Insights |

| Molecular Structure | Density Functional Theory (DFT) | Geometry, bond parameters, conformational analysis. uni-bonn.de |

| Electronic Properties | DFT, Natural Bond Orbital (NBO) Analysis | HOMO-LUMO gap, charge distribution, bond character. wiley.comnih.gov |

| Reactivity | Potential Energy Surface (PES) Scanning | Reaction mechanisms, transition state energies, kinetic predictions. wiley.com |

| Spectroscopy | DFT, GIAO (Gauge-Including Atomic Orbital) | Prediction of NMR chemical shifts (e.g., 73Ge). researchgate.net |

Role of this compound in Sustainable Chemistry Initiatives

Sustainable chemistry, or green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comijpsat.org The future development and application of this compound can be closely aligned with these principles.

Key opportunities include:

Greener Synthetic Pathways: As outlined in section 8.1, a primary goal is the development of sustainable synthetic routes. This includes using catalytic methods to reduce waste, employing renewable solvents, and designing processes with high atom economy. researchgate.net The use of electrochemical and photochemical methods, which utilize electrons or photons as "traceless" reagents, is particularly promising. wiley.com

Benign by Design: Future research should focus on understanding the toxicological profile of this compound and its derivatives to ensure they are designed to be minimally harmful to human health and the environment. While many organogermanium compounds are noted for their low toxicity, thorough evaluation is a cornerstone of green chemistry. scispace.compaperpublications.org

Catalysis for a Circular Economy: If this compound or its derivatives can be used as efficient, recyclable catalysts, this would contribute significantly to a more circular economy. Developing heterogeneous catalysts based on this compound would simplify catalyst recovery and reuse, reducing waste and cost.

Renewable Feedstocks: An ambitious long-term goal would be to synthesize the butoxy ligands from renewable resources, such as bio-butanol. This would further enhance the sustainability profile of the compound over its lifecycle.

The advancement of organogermanium chemistry, and specifically the exploration of compounds like this compound, holds significant potential. wiley.com By focusing on innovative synthesis, exploring novel applications, leveraging predictive theoretical tools, and adhering to the principles of sustainable chemistry, the scientific community can unlock the full potential of this versatile molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.